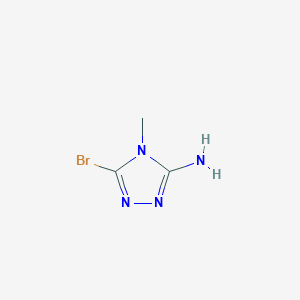

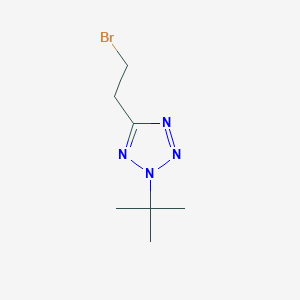

5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine

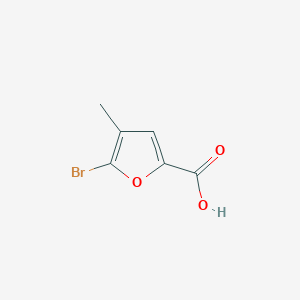

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The compound also has a bromine atom and a methyl group attached to the triazole ring.Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and participate in cycloaddition reactions .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

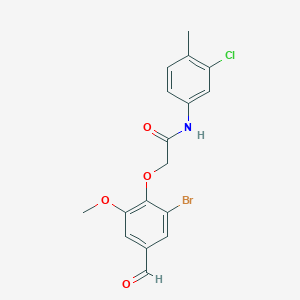

5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine serves as a precursor or intermediate in the synthesis of diverse organic compounds. Its reactivity, particularly the bromo group, enables nucleophilic substitution reactions, facilitating the synthesis of novel compounds. For instance, it has been used in the synthesis of triazole derivatives through reactions with various ester ethoxycarbonylhydrazones, leading to compounds with potential antimicrobial activities (Bektaş et al., 2007). Additionally, its conversion to Schiff bases and subsequent reactions open pathways to new chemical entities with potential applications in material science and pharmacology.

Antimicrobial Activity

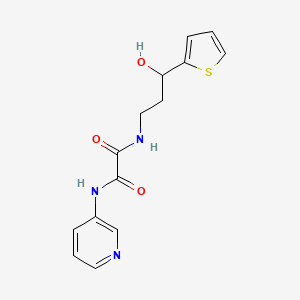

The synthesis of 1,2,4-triazole derivatives utilizing this compound has been explored for antimicrobial properties. These synthesized compounds have shown good to moderate activity against various microorganisms, suggesting their potential as leads for developing new antimicrobial agents. The antimicrobial screening indicates that some of these compounds possess significant inhibitory effects on bacterial and fungal strains, showcasing the chemical's utility in contributing to the field of antimicrobial research (Kaneria et al., 2016).

Corrosion Inhibition

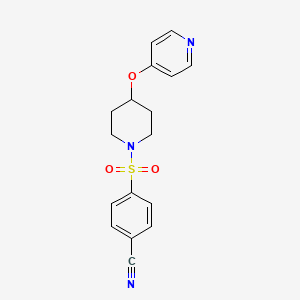

In the context of industrial applications, derivatives of this compound have been evaluated as corrosion inhibitors. These studies reveal that triazole Schiff bases exhibit promising inhibition efficiencies on mild steel in acidic media, attributed to their ability to form protective layers on the metal surface. The efficacy of these inhibitors is supported by electrochemical measurements and quantum chemical calculations, highlighting the compound's potential in corrosion protection technologies (Chaitra et al., 2015).

Photoluminescent Materials

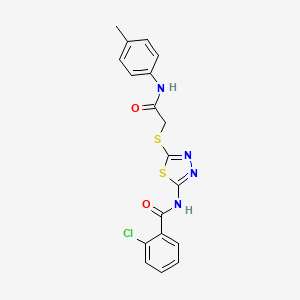

Research into the photophysical properties of compounds derived from this compound has led to the development of new photoluminescent materials. These materials demonstrate potential applications in sensing, imaging, and organic electronics, where their unique luminescent properties can be utilized for various practical applications, including pH sensors and intracellular imaging probes (Diana et al., 2020).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Triazole compounds, in general, have been known to interact with a variety of biological targets . For instance, some triazoles have been found to inhibit enzymes like lactoperoxidase (LPO) , which plays a crucial role in cellular metabolism and immune response.

Mode of Action

Triazole compounds are known to interact with their targets through various mechanisms, such as enzyme inhibition . They may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function.

Biochemical Pathways

Given that some triazoles are known to inhibit enzymes like lpo , it can be inferred that this compound might affect pathways involving these enzymes. LPO is involved in various biological processes, including the metabolism of certain hormones and the modulation of immune response.

Result of Action

Triazole compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, and anti-cancer properties . Therefore, it is plausible that 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine might exhibit similar effects.

Propriétés

IUPAC Name |

5-bromo-4-methyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrN4/c1-8-2(4)6-7-3(8)5/h1H3,(H2,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCRLKYFHNEDMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2398664.png)

![3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2398669.png)

![benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2398684.png)

![(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2398686.png)